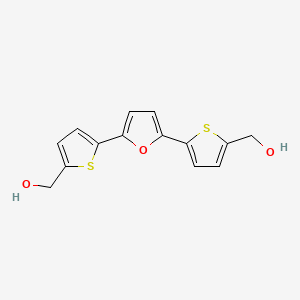

2,5-Bis(5-hydroxymethyl-2-thienyl)furan

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZENBFUSKMWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327405 | |

| Record name | RITA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213261-59-7 | |

| Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RITA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Biological Insights into 2,5-Bis(5-hydroxymethyl-2-thienyl)furan: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the promising antitumor agent 2,5-Bis(5-hydroxymethyl-2-thienyl)furan (NSC 652287). While comprehensive experimental data for this specific molecule is not extensively published, this document compiles available information and presents data from structurally analogous compounds to offer valuable insights for researchers. This guide also outlines standardized experimental protocols for key spectroscopic techniques and explores the potential anticancer mechanisms of this class of thiophene-furan oligomers.

Introduction

This compound is a synthetic organic compound that has demonstrated significant and selective cytotoxic activity against several human cancer cell lines in screenings conducted by the National Cancer Institute (NCI).[1] Its structure, featuring a central furan ring flanked by two hydroxymethyl-substituted thiophene rings, positions it as a noteworthy candidate for further investigation in drug development. Understanding its spectroscopic and biological characteristics is crucial for elucidating its mechanism of action and for the synthesis of more potent analogs.

Spectroscopic Properties

UV-Visible Absorption and Fluorescence Spectroscopy

The conjugated system of furan and thiophene rings is expected to give rise to strong absorption in the UV-visible region. Thiophene-furan oligomers are known to be optically active.

Table 1: Illustrative Photophysical Data of a Related Furan-Thiophene Compound

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | ~3 eV | Not Specified |

| Emission Maximum (λem) | Not Available | Not Available |

Note: The absorption maximum is an approximation based on theoretical studies of furan-thiophene oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. Below are tabulated expected chemical shifts for the core structure, with data for the hydroxymethyl groups being inferred from the closely related compound, 2,5-bis(hydroxymethyl)furan.

Table 2: Predicted 1H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Furan Protons | 6.20 - 6.40 | s |

| Thiophene Protons | 6.80 - 7.20 | d |

| -CH2- | ~4.60 | s |

| -OH | ~1.90 | s |

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| Furan C-O | ~154 |

| Furan C-H | ~108 |

| Thiophene C-S | Not Available |

| Thiophene C-C | 120 - 140 |

| -CH2- | ~57 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the furan and thiophene rings, as well as the hydroxyl and methylene groups.

Table 4: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm-1) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer and a spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

-

UV-Visible Spectroscopy:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λmax.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

-

Identify the wavelength of maximum emission (λem).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

1H NMR Spectroscopy:

-

Acquire a proton NMR spectrum using standard parameters.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

-

-

13C NMR Spectroscopy:

-

Acquire a carbon NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm-1.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Biological Activity and Potential Signaling Pathways

This compound has been identified as an antitumor agent.[1] While the precise mechanism of action has not been fully elucidated for this specific compound, thiophene and furan derivatives are known to exhibit anticancer activity through several pathways. These can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).

Caption: Potential anticancer mechanisms of thiophene-furan compounds.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of its expected spectroscopic properties and offers standardized protocols for its characterization. Further research is warranted to fully elucidate its spectroscopic profile and to delineate the specific signaling pathways through which it exerts its cytotoxic effects. Such studies will be instrumental in advancing this compound and its derivatives through the drug discovery pipeline.

References

Spectroscopic Blueprint: 1H and 13C NMR Analysis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. Designed for researchers, scientists, and professionals in drug development, this document outlines the detailed experimental protocols for acquiring such data and presents the predicted chemical shifts and coupling constants in clearly structured tables. A logical workflow for the acquisition and analysis of NMR data is also visualized.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the furan and thiophene rings, the methylene bridges, and the hydroxyl groups. The symmetry of the molecule simplifies the spectrum, resulting in four primary signals for the aromatic protons and two signals for the hydroxymethyl groups. The chemical shifts are referenced to a standard internal solvent peak.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-3 | ~7.00 | d | ~3.6 | 2H |

| Thiophene H-4 | ~6.85 | d | ~3.6 | 2H |

| Furan H-3, H-4 | ~6.40 | s | - | 2H |

| -CH₂- | ~4.80 | s | - | 4H |

| -OH | Variable (e.g., ~2.50) | br s | - | 2H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, reflecting the molecule's symmetry. The chemical shifts are predicted based on data from analogous furan and thiophene derivatives.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C-2, C-5 | ~155.0 |

| Furan C-3, C-4 | ~108.0 |

| Thiophene C-2 | ~148.0 |

| Thiophene C-5 | ~144.0 |

| Thiophene C-3 | ~127.0 |

| Thiophene C-4 | ~125.0 |

| -CH₂- | ~59.5 |

Experimental Protocol

The following is a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on sample solubility.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known chemical shift.

-

Calibrate the ¹³C spectrum by setting the TMS peak to 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm) to its known chemical shift.[2]

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

References

An In-depth Technical Guide on 2,5-Bis(5-hydroxymethyl-2-thienyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a molecule of significant interest in cancer research. Also known by its synonym, RITA, this compound has been identified as a potent activator of the p53 signaling pathway, a critical tumor suppressor pathway. This document outlines a proposed synthetic route, a standardized protocol for crystallographic analysis, and a detailed examination of its role in the p53-mediated apoptotic pathway. While no public crystallographic data for this specific compound is currently available, this guide serves as a foundational resource for researchers investigating its synthesis, structure, and therapeutic potential.

Introduction

This compound is a heterocyclic organic compound featuring a central furan ring flanked by two hydroxymethyl-substituted thienyl groups. Its significance in the scientific community stems from its identification as a small molecule that can reactivate p53, a tumor suppressor protein that is often inactivated in cancer cells. By binding to p53, this compound, also referred to as RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), can induce apoptosis in tumor cells, making it a promising candidate for targeted cancer therapy.[1][2][3][4][5][6] Understanding the precise three-dimensional structure of this molecule through X-ray crystallography is crucial for elucidating its structure-activity relationship and for the rational design of more potent analogues.

Proposed Synthesis

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Proposed Synthesis Protocol

This protocol is a general guideline and would require optimization.

-

Protection of 2-Thiophenemethanol: React 2-thiophenemethanol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in an appropriate solvent (e.g., dichloromethane) to yield the silyl-protected alcohol.

-

Stannylation of Protected Thiophene: The protected 2-thiophenemethanol is then lithiated at the 5-position using a strong base like n-butyllithium at low temperature (-78 °C) in an inert solvent such as tetrahydrofuran (THF). The resulting lithiated species is then quenched with tributyltin chloride to afford the corresponding stannane.

-

Deprotection: The protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield 2-(tributylstannyl)-5-(hydroxymethyl)thiophene.

-

Stille Coupling: The final product, this compound, is synthesized via a Stille cross-coupling reaction between 2,5-dibromofuran and two equivalents of 2-(tributylstannyl)-5-(hydroxymethyl)thiophene. This reaction is typically catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene under reflux conditions.

-

Purification: The crude product would then be purified using column chromatography on silica gel.

Generic Protocol for Single-Crystal X-ray Diffraction

The following is a standard procedure for the crystallographic analysis of a novel organic compound.

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[7][8] This can be achieved through various techniques, including:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture.[7] The solution is then allowed to evaporate slowly in a dust-free and vibration-free environment.[7]

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8][9][10]

-

The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Monochromatic X-rays (e.g., Mo Kα or Cu Kα) are directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][10]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Crystallographic Data

As of the writing of this guide, no experimental crystallographic data for this compound has been deposited in publicly accessible databases. The following tables are provided as a template for the presentation of such data once it becomes available.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| Empirical formula | C14H12O3S2 |

| Formula weight | 292.37 |

| Temperature | TBD |

| Wavelength | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | a = TBD Å, α = TBD ° |

| b = TBD Å, β = TBD ° | |

| c = TBD Å, γ = TBD ° | |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm |

| Theta range for data collection | TBD to TBD ° |

| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta = TBD° | TBD % |

| Absorption correction | TBD |

| Max. and min. transmission | TBD and TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length |

|---|---|---|

| TBD | TBD | TBD |

| TBD | TBD | TBD |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| TBD | TBD | TBD | TBD |

| TBD | TBD | TBD | TBD |

Biological Activity and Signaling Pathway

This compound, or RITA, is a small molecule that has been shown to reactivate the tumor suppressor protein p53.[2][3][5][6] In many cancer cells, p53 is inhibited by its negative regulator, MDM2, which targets p53 for degradation. RITA has been reported to bind to the N-terminus of p53, preventing its interaction with MDM2.[6][11][12] This stabilization and activation of p53 can trigger a downstream signaling cascade leading to cell cycle arrest and apoptosis.

The mechanism of RITA-induced apoptosis has been linked to the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3][4][13] RITA treatment can lead to the phosphorylation and activation of components of the JNK pathway, which in turn can activate p53.[1][3][4][13] This suggests a positive feedback loop where RITA-induced p53 activation is further amplified by the JNK pathway, leading to a robust apoptotic response in cancer cells with wild-type p53.[1][3]

Diagram of the RITA-p53 Signaling Pathway

Caption: Simplified signaling pathway of RITA-induced p53 activation and apoptosis.

Conclusion

This compound is a molecule with demonstrated anti-cancer potential through its ability to reactivate the p53 tumor suppressor pathway. While its precise crystal structure remains to be elucidated, this guide provides a framework for its synthesis and crystallographic analysis. Further research into the structure-activity relationships of this compound and its analogues could lead to the development of novel and effective cancer therapeutics. The detailed understanding of its interaction with p53 at an atomic level, which can be provided by X-ray crystallography, is a critical next step in this endeavor.

References

- 1. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting p53 via JNK pathway: a novel role of RITA for apoptotic signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. youtube.com [youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Small molecule RITA binds to p53, blocks p53–HDM-2 interaction and activates p53 function in tumors | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Unlocking the Potential of Thiophene-Furan Oligomers: A Technical Guide to their Electronic and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of furan units into thiophene-based oligomeric structures presents a compelling avenue for the fine-tuning of electronic and optical properties, offering significant potential for the development of advanced organic electronic materials. This technical guide provides an in-depth analysis of the synthesis, characterization, and structure-property relationships of thiophene-furan oligomers, with a focus on their application in organic electronics.

Core Concepts: The Synergy of Thiophene and Furan

Thiophene oligomers are a cornerstone of organic electronics, valued for their excellent charge transport properties.[1] However, they can exhibit limited solubility and their luminescence efficiency can be suboptimal.[2] The introduction of furan, an aromatic heterocycle with a smaller oxygen atom compared to sulfur, offers a powerful tool to modulate these characteristics. The smaller radius of oxygen can lead to a more tightly packed system, and the presence of furan rings can enhance solubility, reducing the need for solubilizing side chains that can hinder molecular packing.[2] Furthermore, the higher electronegativity of oxygen compared to sulfur influences the electronic energy levels of the resulting co-oligomers.

Electronic and Optical Properties: A Quantitative Overview

The electronic and optical properties of thiophene-furan oligomers are intrinsically linked to their molecular structure, including the number of heterocyclic units, the ratio of thiophene to furan, and their specific arrangement within the oligomer chain.

Frontier Molecular Orbital Energies and Band Gaps

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in organic electronic devices. The energy difference between these levels, the HOMO-LUMO gap, is a key determinant of the material's optical absorption and emission properties.

Recent studies have shown that the incorporation of furan units into a thiophene backbone can systematically alter these energy levels. Generally, oligo(thienylfuran)s exhibit higher HOMO energy levels compared to their all-thiophene counterparts, bringing them closer to the work function of common electrodes and facilitating hole injection.[3] Conversely, the HOMO-LUMO gaps of oligo(thienylfuran)s are often similar to those of oligothiophenes but smaller than those of oligofurans.[3]

| Oligomer | Number of Rings (n) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Oligothiophene (1) | 2 | - | - | - |

| Oligo(thienylfuran) (2) | 2 | - | - | - |

| Oligofuran (3) | 2 | - | - | - |

| Oligothiophene (1) | 4 | - | - | - |

| Oligo(thienylfuran) (2) | 4 | - | - | - |

| Oligofuran (3) | 4 | - | - | - |

| Oligothiophene (1) | 6 | - | - | - |

| Oligo(thienylfuran) (2) | 6 | - | - | - |

| Oligofuran (3) | 6 | - | - | - |

Note: Specific values for HOMO, LUMO, and HOMO-LUMO gap are highly dependent on the computational method and experimental conditions. The table illustrates general trends.

Absorption and Emission Characteristics

The UV-visible absorption and fluorescence spectra of thiophene-furan oligomers provide insights into their electronic transitions. The longest wavelength absorption maxima of oligo(thienylfuran)s are typically bathochromically shifted (red-shifted) compared to oligofurans and are nearly identical to those of the corresponding oligothiophenes.[3] This suggests that the effective conjugation length is similar in both thiophene and mixed oligomers.

A significant advantage of incorporating furan is the potential for increased fluorescence quantum yields. The quantum yield of oligo(thienylfuran)s has been observed to increase with the elongation of the π-conjugated system.[3] For instance, the quantum yield for a dimer (n=2) was reported at 3.5%, increasing to 19% for a tetramer (n=4) and 24% for a hexamer (n=6).[3]

| Oligomer | Number of Rings (n) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Oligo(thienylfuran) (2) | 2 | - | - | 3.5[3] |

| Oligo(thienylfuran) (2) | 4 | - | - | 19[3] |

| Oligo(thienylfuran) (2) | 6 | - | - | 24[3] |

Note: Absorption and emission maxima are solvent-dependent. The provided quantum yields are for specific oligo(thienylfuran)s and may not be representative of all such compounds.

Experimental Protocols

The characterization of the electronic and optical properties of thiophene-furan oligomers relies on a suite of well-established experimental techniques.

Synthesis: Stille Coupling

A common and versatile method for the synthesis of alternating thiophene-furan oligomers is the repetitive Stille coupling reaction.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organohalide.

General Procedure:

-

Reactant Preparation: The appropriate stannylated and halogenated thiophene and furan monomers are synthesized.

-

Reaction Setup: The monomers are dissolved in an appropriate anhydrous solvent (e.g., toluene, DMF) under an inert atmosphere (e.g., argon, nitrogen).

-

Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a specific temperature (typically between 80-120 °C) and stirred for a defined period.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified using techniques like column chromatography and recrystallization.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Typical Experimental Setup:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire.

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

-

Analyte: The thiophene-furan oligomer dissolved in the electrolyte solution.

-

Procedure: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The oxidation peaks are used to determine the HOMO level, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[3]

Spectroscopic Characterization

UV-visible absorption and fluorescence spectroscopy are used to probe the electronic transitions and emissive properties of the oligomers.

General Procedure:

-

Sample Preparation: Solutions of the oligomers are prepared in a suitable spectroscopic grade solvent (e.g., chloroform, THF) at a known concentration.

-

UV-Vis Absorption: The absorption spectrum is recorded using a spectrophotometer, typically scanning a wavelength range from 200 to 800 nm. The wavelength of maximum absorption (λmax) is determined.

-

Fluorescence Emission: The emission spectrum is recorded using a fluorometer. The sample is excited at its λmax, and the emitted light is scanned over a range of longer wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Structure-Property Relationships

The electronic and optical properties of thiophene-furan oligomers are a direct consequence of their molecular geometry. Theoretical calculations, often employing Density Functional Theory (DFT), are invaluable for understanding these relationships.

Torsional Angles and Planarity

The degree of planarity along the oligomer backbone significantly influences the extent of π-conjugation. While oligothiophenes often exhibit a twisted conformation with a dihedral angle of around 158° between adjacent rings, oligo(thienylfuran)s and oligofurans tend to adopt a more coplanar, transoid structure.[3] X-ray crystallographic analysis of a thiophene-furan tetramer revealed a nearly planar π-conjugated system.[3] This increased planarity can enhance π-electron delocalization, contributing to the observed optical properties.

Conclusion and Future Outlook

The strategic combination of thiophene and furan units in conjugated oligomers provides a versatile platform for the design of new organic electronic materials with tailored properties. The ability to fine-tune HOMO/LUMO energy levels, enhance fluorescence quantum yields, and influence molecular packing through the controlled incorporation of furan is a significant advantage. Future research will likely focus on the synthesis of longer, well-defined oligomers, the exploration of different linkage patterns between the heterocyclic units, and the fabrication and testing of these materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The continued interplay between synthetic chemistry, photophysical characterization, and theoretical modeling will be crucial in unlocking the full potential of this promising class of materials.

References

An In-depth Technical Guide on the Solubility of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a heterocyclic organic compound of interest in materials science and pharmaceutical research. Due to the current absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the expected solubility trends for structurally similar molecules. It includes a detailed experimental protocol for determining thermodynamic equilibrium solubility using the shake-flask method, which is considered the industry standard. Furthermore, this guide presents solubility data for analogous compounds to provide a practical reference for researchers.

Introduction to this compound and Its Expected Solubility

This compound is a conjugated molecule containing furan and thiophene rings, functionalized with hydroxymethyl groups. The solubility of such a compound is governed by several factors, including the polarity of the solvent, the potential for hydrogen bonding, and the overall molecular structure. The presence of two hydroxymethyl (-CH₂OH) groups is expected to increase its polarity and allow for hydrogen bonding, suggesting a higher solubility in polar solvents. Conversely, the aromatic thiophene and furan rings contribute to a nonpolar character, which may confer solubility in certain organic solvents.

Solubility Data of Structurally Analogous Compounds

While specific solubility data for this compound is not currently available, the following table summarizes the known solubility of structurally related compounds. This information can serve as a valuable reference for solvent selection in research and development.

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility |

| 2,5-Bis(hydroxymethyl)furan |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Ethanol | Not Specified | ~25 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[1] | ||

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL[1] | ||

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~10 mg/mL[1] | ||

| 5,5'-(2,5-furandiyl)bis-2-thiophenemethanol |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Up to 20 mg/mL |

Note: The data presented in this table is for analogous compounds and should be used as a general guideline for the expected solubility of this compound.

Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Tetrahydrofuran)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Accurately weigh an excess amount of solid this compound into a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Quantum Chemical Calculations for Thiophene-Furan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in understanding and predicting the properties of thiophene-furan derivatives. These heterocyclic compounds are of significant interest in materials science and drug development due to their versatile electronic and biological properties. This document provides a comprehensive overview of the theoretical background, computational methodologies, experimental validation, and practical applications of these computational studies.

Introduction to Thiophene-Furan Derivatives and Quantum Chemistry

Thiophene and furan are five-membered aromatic heterocyclic rings, with sulfur and oxygen as the heteroatoms, respectively. Derivatives and copolymers incorporating both thiophene and furan units have garnered considerable attention for their tunable optoelectronic properties, making them promising materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] In the realm of medicinal chemistry, thiophene derivatives are recognized for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4]

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful tool to investigate the electronic structure, molecular geometry, and spectroscopic properties of these molecules at the atomic level.[5] By solving the Schrödinger equation for a given molecular system, these methods can predict a wide array of properties, thereby guiding the rational design of novel materials and drug candidates.

Theoretical and Computational Methodologies

A variety of quantum chemical methods are employed to study thiophene-furan derivatives, each with a different balance of accuracy and computational cost.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is one of the most widely used methods for quantum chemical calculations on medium to large-sized molecules.[6] It is a computationally efficient method that can provide accurate predictions of ground-state properties. Common applications of DFT in the study of thiophene-furan derivatives include:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.

-

Electronic Structure Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic and optical properties.

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in the characterization of synthesized compounds.

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method is essential for predicting:

-

UV-Vis Absorption Spectra: Simulating the electronic transitions that give rise to the absorption of light.

-

Fluorescence and Phosphorescence: Understanding the emission properties of molecules, which is critical for applications in OLEDs.

2.3. Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and are often used as a benchmark for DFT results.

The following diagram illustrates a typical workflow for quantum chemical calculations on thiophene-furan derivatives.

Caption: A typical workflow for the computational study and experimental validation of thiophene-furan derivatives.

Key Predicted Properties and Experimental Correlation

Quantum chemical calculations provide valuable quantitative data that can be correlated with experimental measurements.

3.1. Electronic Properties

The HOMO and LUMO energy levels are fundamental electronic properties that govern the charge injection and transport characteristics of organic semiconductor materials. The HOMO-LUMO energy gap is a key indicator of the material's potential for electronic applications.

| Derivative Type | Computational Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene-Furan Oligomers | DFT/B3LYP/6-31G(d) | -5.5 to -6.0 | -2.0 to -2.5 | 3.0 to 4.0 |

| Pyrene-Thiophene-Furan | DFT/B3LYP/6-31G(d) | -5.2 to -5.8 | -2.3 to -2.8 | 2.4 to 3.5 |

| Fused Thiophene Oligomers | DFT | Varies | Varies | Varies |

Note: The values in this table are representative and can vary based on the specific molecular structure, substituents, and the level of theory used in the calculations.[7]

3.2. Spectroscopic Properties

TD-DFT calculations can predict the maximum absorption wavelength (λmax) in UV-Vis spectra and the maximum emission wavelength in fluorescence spectra. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions.

| Derivative Type | Calculated λmax (nm) | Experimental λmax (nm) | Calculated Emission λmax (nm) | Experimental Emission λmax (nm) |

| Thiophene-Furan Oligomers | 350 - 450 | 360 - 460 | 450 - 550 | 460 - 560 |

| Pyrene-Thiophene-Furan | 400 - 500 | 410 - 510 | 500 - 600 | 510 - 610 |

Note: The accuracy of the predicted values depends on the chosen functional, basis set, and the inclusion of solvent effects in the calculations.

The following diagram illustrates the relationship between modifying the molecular structure of a thiophene-furan derivative and its resulting electronic properties.

Caption: The impact of structural modifications on the electronic properties of thiophene-furan derivatives.

Experimental Protocols

The synthesis and characterization of thiophene-furan derivatives are crucial for validating computational predictions.

4.1. Synthesis Methods

Several synthetic routes are available for preparing thiophene-furan derivatives.

-

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[8][9][10]

-

General Procedure: A 1,4-dicarbonyl compound is dissolved in an inert solvent (e.g., toluene or xylene). The sulfurizing agent is added portion-wise, and the mixture is heated to reflux for several hours. After cooling, the reaction is quenched, and the product is purified by chromatography.[9]

-

-

Gewald Aminothiophene Synthesis: This is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3][6][9][11]

-

General Procedure: The carbonyl compound, activated nitrile, and elemental sulfur are combined in a suitable solvent (e.g., ethanol or DMF) with a base (e.g., morpholine or triethylamine). The mixture is stirred at room temperature or gentle heating until the reaction is complete. The product is then isolated by filtration or extraction.[6]

-

-

Stille Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organotin compound and an organic halide or triflate. It is widely used to synthesize conjugated oligomers and polymers of thiophene and furan.[12]

-

General Procedure: A mixture of the organostannane and the organic halide, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., toluene or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the product is isolated and purified.

-

4.2. Characterization Techniques

-

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[13][14] It is used to determine the λmax and the extent of conjugation in the molecule.

-

Protocol: A dilute solution of the compound in a suitable solvent (e.g., chloroform, THF) is prepared in a quartz cuvette. The absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[13]

-

-

Fluorescence Spectroscopy: This technique measures the emission of light from a substance that has absorbed light. It provides information about the emission properties and quantum yield of the material.[13]

-

Protocol: A dilute solution of the compound is excited at its λmax (determined from the UV-Vis spectrum). The emission spectrum is then recorded at longer wavelengths. The quantum yield can be determined relative to a known standard.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. 1H and 13C NMR are routinely used to confirm the successful synthesis of the target thiophene-furan derivatives.

Applications in Drug Development and Materials Science

The insights gained from quantum chemical calculations on thiophene-furan derivatives have significant implications for various fields.

-

Drug Discovery: By predicting properties such as molecular electrostatic potential, reactivity, and interaction energies with biological targets, quantum chemistry can aid in the design of new drug candidates with improved efficacy and reduced side effects. The diverse biological activities of thiophene derivatives make them attractive scaffolds for medicinal chemists.[4]

-

Organic Electronics: The ability to predict the electronic and optical properties of thiophene-furan derivatives is crucial for the development of new materials for OLEDs, OPVs, and OFETs.[1][15][16] Computational screening can accelerate the discovery of materials with desired characteristics, such as high charge carrier mobility and efficient light emission.

Conclusion

Quantum chemical calculations have become an indispensable tool in the study of thiophene-furan derivatives. By providing detailed insights into their electronic, structural, and spectroscopic properties, these computational methods enable the rational design of novel materials for a wide range of applications in drug development and materials science. The synergy between theoretical predictions and experimental validation is key to advancing our understanding and utilization of these versatile heterocyclic compounds.

References

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Unit 3 furan & thiophene | PDF [slideshare.net]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. quora.com [quora.com]

- 11. researchwith.njit.edu [researchwith.njit.edu]

- 12. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan for Conducting Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and polymerization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a promising monomer for the development of novel conducting polymers. While direct literature on the polymerization of this specific monomer is not available, this guide presents hypothetical yet plausible methodologies based on well-established principles of furan-thiophene chemistry. The protocols for chemical and electrochemical polymerization are designed to be adaptable for research and development purposes. The resulting polymers, featuring both a conductive backbone and reactive hydroxymethyl side groups, have potential applications in bioelectronics, drug delivery systems, and advanced sensor technologies.

Introduction

Conducting polymers derived from heterocyclic monomers such as furan and thiophene have garnered significant interest due to their unique electronic, optical, and mechanical properties. The strategic incorporation of functional groups into these polymer backbones allows for the fine-tuning of their characteristics and opens avenues for post-polymerization modifications. The monomer this compound combines a furan core with two hydroxymethyl-functionalized thiophene units, offering the potential for a conducting polymer with enhanced solubility, processability, and sites for further chemical derivatization. These hydroxymethyl groups can be utilized for grafting biomolecules, attaching drug molecules, or cross-linking the polymer chains, making the resulting materials highly attractive for biomedical and pharmaceutical applications.

Proposed Synthesis of the Monomer: this compound

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A general workflow for a Suzuki coupling approach is outlined below.

Experimental Workflow: Monomer Synthesis

Caption: Proposed synthetic workflow for this compound via Suzuki coupling.

Chemical Polymerization Protocol

Oxidative chemical polymerization is a common method for synthesizing conducting polymers from electron-rich monomers like thiophene and furan. Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose.

Detailed Methodology

-

Monomer Solution Preparation: Dissolve a specific amount of this compound in a suitable anhydrous solvent (e.g., chloroform, acetonitrile) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidant Solution Preparation: In a separate flask, prepare a solution of the oxidizing agent (e.g., anhydrous FeCl₃) in the same solvent. The molar ratio of oxidant to monomer is a critical parameter to optimize.

-

Polymerization Reaction: Slowly add the oxidant solution to the monomer solution with vigorous stirring at a controlled temperature (e.g., 0-25 °C). The reaction mixture will typically change color, indicating the onset of polymerization.

-

Reaction Quenching and Polymer Precipitation: After a predetermined reaction time, quench the reaction by adding a non-solvent such as methanol. This will cause the polymer to precipitate.

-

Purification: Collect the polymer precipitate by filtration and wash it extensively with methanol to remove residual oxidant and oligomers. Further purification can be achieved by Soxhlet extraction with different solvents to remove impurities of varying molecular weights.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Monomer Concentration | 0.1 M |

| Oxidant/Monomer Molar Ratio | 2.5:1 |

| Solvent | Anhydrous Chloroform |

| Reaction Temperature | 25 °C |

| Reaction Time | 24 hours |

| Expected Yield | 60-80% |

| Expected Conductivity (doped) | 10⁻³ - 10⁻¹ S/cm |

Electrochemical Polymerization Protocol

Electrochemical polymerization allows for the direct deposition of a conducting polymer film onto an electrode surface. This method offers excellent control over the film thickness and morphology.

Detailed Methodology

-

Electrolyte Solution Preparation: Prepare a solution containing the monomer and a supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP) in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Electrochemical Cell Setup: Use a three-electrode cell configuration consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Electropolymerization: Immerse the electrodes in the electrolyte solution and apply a constant potential (potentiostatic) or cycle the potential within a specific range (potentiodynamic) to initiate polymerization on the working electrode. The choice of potential is crucial and should be determined by cyclic voltammetry.

-

Film Characterization: After deposition, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. The film can then be characterized electrochemically and spectroscopically.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Monomer Concentration | 0.05 M |

| Supporting Electrolyte | 0.1 M TBAP in Acetonitrile |

| Polymerization Mode | Potentiodynamic (Cyclic Voltammetry) |

| Potential Range | 0 to +1.5 V (vs. Ag/AgCl) |

| Scan Rate | 50 mV/s |

| Number of Cycles | 10-20 |

| Expected Film Thickness | 50-200 nm |

Polymer Characterization and Potential Applications

The resulting poly(this compound) is expected to be a dark-colored, electroactive material. The presence of the furan ring may influence the polymer's planarity and electronic properties, while the thiophene units will contribute to its conductivity. The hydroxymethyl groups can enhance solubility in polar solvents and provide handles for post-polymerization modification.

Logical Relationships in Polymer Functionality

Caption: Relationship between monomer structure, polymer properties, and potential applications.

Applications in Drug Development

The unique properties of this polymer make it a candidate for several applications in drug development:

-

Controlled Drug Release: The polymer can be used as a matrix for the encapsulation of drugs. The release can be triggered by electrical stimulation due to the polymer's conductive nature.

-

Targeted Drug Delivery: The hydroxymethyl groups can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded polymer nanoparticles to specific cells or tissues.

-

Biocompatible Coatings for Implants: The polymer can be electrodeposited as a coating on medical implants. The hydroxymethyl groups can be used to immobilize bioactive molecules that promote tissue integration and prevent rejection.

Conclusion

The polymerization of this compound offers a pathway to novel functional conducting polymers with significant potential in biomedical and pharmaceutical research. The protocols outlined in this document provide a starting point for the synthesis and characterization of these materials. Further optimization of the reaction conditions will be necessary to tailor the polymer properties for specific applications. The combination of electrical conductivity and chemical functionality in this polymer system opens up exciting possibilities for the development of advanced materials for healthcare.

Application Notes and Protocols for 2,5-Bis(5-hydroxymethyl-2-thienyl)furan in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(5-hydroxymethyl-2-thienyl)furan is a heterocyclic organic compound that holds potential as a building block for novel photoactive materials in organic solar cells (OSCs). Its structure, featuring furan and thiophene moieties, suggests favorable electronic and physical properties for application in organic electronics. Furan-containing polymers have been explored as alternatives to their thiophene-based counterparts, often exhibiting good solubility and desirable electronic characteristics. This document provides a framework for the application of this compound and its derivatives in the fabrication and characterization of organic solar cells. While specific performance data for this exact molecule is not extensively available, the provided protocols are based on established methodologies for similar furan-containing organic electronic materials.

Data Presentation: Performance of Furan-Containing Polymer-Based Organic Solar Cells

The following table summarizes the performance of various furan-containing polymers in organic solar cells to provide a comparative context for the potential of this compound-based materials.

| Polymer/Small Molecule | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PDBF-co-TT | PC71BM | N/A | N/A | N/A | 4.38 | [1] |

| PDPP2FT | PC71BM | N/A | N/A | N/A | 5.0 | [2] |

| PDPP3F | PC71BM | N/A | N/A | N/A | N/A | [2] |

| Furan-based NFA | Polymer Donor | >1.0 | >17.0 | >70 | >14.0 | [1] |

Note: "N/A" indicates that the specific value was not provided in the search results. The data presented is for furan-containing polymers and non-fullerene acceptors (NFAs) to illustrate the potential of this class of materials.

Key Electronic Properties

The performance of an organic solar cell is intrinsically linked to the electronic properties of the active layer components. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the open-circuit voltage (Voc) and the driving force for charge separation.

| Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| PDPP2FT | -5.4 | -3.8 | 1.6 |

| PDPP3F | -5.5 | -3.8 | 1.7 |

Note: These values are for furan-containing diketopyrrolopyrrole (DPP) based polymers and serve as an estimate for materials derived from this compound.

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of organic solar cells, which can be adapted for devices utilizing this compound-based materials.

Synthesis of Photoactive Polymer

A representative synthetic pathway for creating a polymer from a monomer like this compound would involve a polymerization reaction such as a Stille or Suzuki coupling. The hydroxymethyl groups can be functionalized to enable polymerization.

Protocol: Suzuki Polymerization (General)

-

Monomer Preparation: Chemically modify the hydroxymethyl groups of this compound to create a di-boronic ester or a di-halide derivative.

-

Polymerization:

-

In a nitrogen-purged glovebox, dissolve the furan-thiophene monomer and a suitable comonomer (e.g., a dibrominated electron-accepting unit) in an anhydrous solvent like toluene or chlorobenzene.

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a phase transfer catalyst (e.g., Aliquat 336).

-

Add an aqueous solution of a base (e.g., K2CO3).

-

Heat the mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours under an inert atmosphere.

-

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration.

-

Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

-

Dry the final polymer product under vacuum.

-

Organic Solar Cell Fabrication

A common device architecture is the inverted bulk heterojunction (BHJ) structure.

Protocol: Inverted BHJ Device Fabrication

-

Substrate Cleaning:

-

Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.

-

-

Electron Transport Layer (ETL) Deposition:

-

Prepare a solution of zinc oxide (ZnO) nanoparticle precursor (e.g., zinc acetate in 2-methoxyethanol and ethanolamine).

-

Spin-coat the ZnO solution onto the ITO substrates at 3000 rpm for 30 seconds.

-

Anneal the films on a hotplate at 200 °C for 10 minutes.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the furan-thiophene polymer (donor) and an appropriate acceptor (e.g., PC71BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene or o-dichlorobenzene. The donor:acceptor ratio typically ranges from 1:1 to 1:2 by weight.

-

Spin-coat the active layer solution onto the ZnO layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Anneal the active layer at a temperature optimized for the specific blend (e.g., 80-120 °C) to improve morphology.

-

-

Hole Transport Layer (HTL) Deposition:

-

Thermally evaporate a thin layer (5-10 nm) of Molybdenum(VI) oxide (MoO3) onto the active layer under high vacuum (<10-6 Torr).

-

-

Anode Deposition:

-

Thermally evaporate a metal electrode (e.g., 100 nm of Silver, Ag) through a shadow mask to define the device area.

-

Device Characterization

-

Current Density-Voltage (J-V) Measurement:

-

Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

-

Measure the J-V characteristics of the device using a source measure unit.

-

Extract key performance parameters: Voc, Jsc, FF, and PCE.

-

-

External Quantum Efficiency (EQE) Measurement:

-

Use a dedicated EQE system with a monochromatic light source and a lock-in amplifier.

-

Measure the ratio of collected charge carriers to incident photons at different wavelengths.

-

Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the J-V measurement.

-

Mandatory Visualizations

Caption: Experimental workflow for organic solar cell development.

Caption: Energy level diagram for a typical BHJ solar cell.

References

Application Notes and Protocols for Cross-linking of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan for Thermoset Applications

Disclaimer: The following application notes and protocols are based on established cross-linking methodologies for the analogous compound, 2,5-bis(hydroxymethyl)furan (BHMF). Due to the limited availability of direct research on the cross-linking of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, these protocols serve as a starting point and may require optimization for the specific substrate. The presence of thiophene rings may influence reaction kinetics and final thermoset properties.

Introduction

This compound is a bio-based monomer with a rigid furan core and reactive hydroxymethyl groups, making it a promising candidate for the development of high-performance thermosetting polymers.[1][2][3] The aromatic nature of the furan and thiophene rings can contribute to enhanced thermal stability and mechanical properties in the resulting thermosets.[4][5] Cross-linking of this monomer can be achieved through several chemical pathways, primarily by targeting the hydroxymethyl functional groups or by utilizing the furan ring in Diels-Alder reactions. These thermosets have potential applications as replacements for petroleum-based resins in composites, coatings, and adhesives.[6]

This document outlines two primary methodologies for the cross-linking of this compound:

-

Epoxy-based Cross-linking: Conversion of the hydroxymethyl groups to epoxide groups, followed by curing with a hardener.

-

Diels-Alder Cross-linking: Utilization of the furan moiety as a diene in a cycloaddition reaction with a dienophile, such as a bismaleimide, to form a thermally reversible network.

Data Presentation: Properties of Furan-Based Thermosets

The following tables summarize typical quantitative data obtained from studies on thermosets derived from the analogous furan-based monomer, 2,5-bis(hydroxymethyl)furan (BHMF). These values provide a benchmark for the expected performance of thermosets derived from this compound.

Table 1: Thermal Properties of Furan-Based Epoxy Thermosets

| Curing Agent | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td5%) (°C) | Char Yield at 800 °C (%) |

| Anhydride Hardener | 120 - 160 | 300 - 350 | 25 - 35 |

| Amine Hardener | 100 - 150 | 320 - 370 | 30 - 40 |

Data compiled from analogous furan-based epoxy systems.

Table 2: Mechanical Properties of Furan-Based Epoxy Thermosets

| Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Anhydride Hardener | 60 - 80 | 2.5 - 3.5 | 2 - 4 |

| Amine Hardener | 70 - 90 | 3.0 - 4.0 | 3 - 5 |

Data compiled from analogous furan-based epoxy systems.

Table 3: Curing Kinetics of Furan-Based Epoxy Resins

| Curing System | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| BOMF/MNA | 72 - 79 | 0.31 - 1.24 |

BOMF: 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan; MNA: methyl nadic anhydride. Data from a study on a furan-based epoxy resin.[4][5]

Experimental Protocols

Protocol 1: Epoxy-based Cross-linking

This protocol involves a two-step process: the synthesis of the diepoxide of this compound, followed by curing with an appropriate hardener.

Step 1: Synthesis of 2,5-Bis[(2-oxiranylmethoxy)methyl-5-thienyl]furan

Materials:

-

This compound

-

Epichlorohydrin (excess)

-

Sodium hydroxide (NaOH) solution (50% w/w)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound and the phase-transfer catalyst in an excess of epichlorohydrin in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Heat the mixture to 60°C with vigorous stirring.

-

Slowly add the 50% NaOH solution dropwise over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 70°C.

-

After the addition is complete, continue stirring at 60°C for an additional 4-6 hours.

-

Cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water until the pH is neutral, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the excess epichlorohydrin and solvent under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is the diepoxide derivative.

Step 2: Curing of the Diepoxide Resin

Materials:

-

Synthesized diepoxide of this compound

-

Curing agent (e.g., methyl nadic anhydride (MNA) or a diamine such as 4,4'-diaminodiphenylmethane (DDM))

-

Catalyst/accelerator (e.g., 2-methylimidazole for anhydride curing)

Procedure:

-

Preheat the diepoxide resin to a temperature that allows for easy mixing (e.g., 60-80°C) to reduce its viscosity.

-

Calculate the stoichiometric amount of the curing agent required. For an anhydride, the molar ratio of epoxy to anhydride is typically 1:0.85. For a diamine, the stoichiometry is based on the active hydrogen equivalents.

-

Add the calculated amount of curing agent to the heated resin and mix thoroughly until a homogeneous mixture is obtained. If using a catalyst, add it at this stage (typically 1-2 phr).

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the degassed mixture into a preheated mold.

-

Cure the resin in an oven following a specific curing schedule. A typical schedule for an anhydride cure might be: 120°C for 2 hours, followed by post-curing at 150°C for 4 hours. For an amine cure, a typical schedule might be 100°C for 2 hours, followed by 140°C for 3 hours.

-

After curing, allow the thermoset to cool slowly to room temperature to prevent thermal stress.

Protocol 2: Diels-Alder Cross-linking

This protocol utilizes the furan ring of the monomer as a diene for a thermally reversible cross-linking reaction with a bismaleimide.

Materials:

-

This compound

-

Bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)

-

Solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

Dissolve this compound and the bismaleimide in the chosen solvent in a reaction vessel. The molar ratio of furan to maleimide groups should be stoichiometric (1:1) for optimal network formation.

-

Stir the mixture at a moderate temperature (e.g., 60-80°C) to facilitate the Diels-Alder reaction. The reaction progress can be monitored by techniques such as 1H NMR or FTIR spectroscopy by observing the disappearance of the furan and maleimide peaks and the appearance of the adduct peaks.

-

Once the desired degree of cross-linking is achieved (this can take several hours), the solvent can be removed under vacuum to obtain the cross-linked thermoset.

-

Alternatively, the solution can be cast into a mold and the solvent evaporated to form a film or a solid part.

-

The cross-linking is thermally reversible. Heating the thermoset to higher temperatures (e.g., >120°C) will induce the retro-Diels-Alder reaction, leading to de-cross-linking.

Visualizations

Caption: Workflow for Epoxy-based Cross-linking.

Caption: Workflow for Diels-Alder Cross-linking.

Caption: Diels-Alder and Retro-Diels-Alder Reaction.

References

- 1. Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. (PDF) Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio (2022) | Angela Marotta | 4 Citations [scispace.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Functionalization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, functionalization, and potential applications of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. Due to the limited availability of direct literature on this specific compound, the following protocols and applications are based on established chemical principles and analogous furan and thiophene derivatives.

Introduction

This compound is a heterocyclic compound featuring a central furan ring flanked by two hydroxymethyl-functionalized thiophene rings. This structure is of interest due to the combined electronic and structural properties of furan and thiophene moieties. Thiophene and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The furan ring, a bioisostere for phenyl rings, can enhance metabolic stability and drug-receptor interactions. The hydroxymethyl groups provide reactive sites for further functionalization, making this molecule a versatile building block for various applications.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the formation of the core 2,5-bis(2-thienyl)furan structure via a cross-coupling reaction, followed by the introduction of the hydroxymethyl groups.

Step 1: Synthesis of the 2,5-Bis(2-thienyl)furan Backbone

A common method for coupling aromatic heterocycles is the Stille cross-coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst.[5]

Step 2: Functionalization of the Backbone

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including furans and thiophenes.[6][7][8][9][10] This reaction can be used to introduce aldehyde groups at the 5-positions of the terminal thiophene rings, which can then be reduced to the desired hydroxymethyl groups.

Experimental Protocols

The following are proposed experimental protocols based on general procedures for similar reactions. Researchers should optimize these conditions for the specific substrate.

Protocol 3.1: Synthesis of 2,5-Bis(2-thienyl)furan (Stille Coupling)

-

To a solution of 2,5-dibromofuran (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (2.2 eq).

-

Degas the mixture with argon for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

-

Stir vigorously for 1 hour, then filter through celite.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Synthesis of 2,5-Bis(5-formyl-2-thienyl)furan (Vilsmeier-Haack Formylation)

-